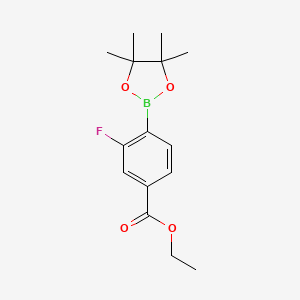

Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Overview

Description

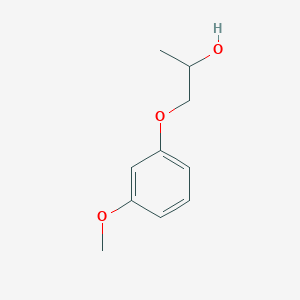

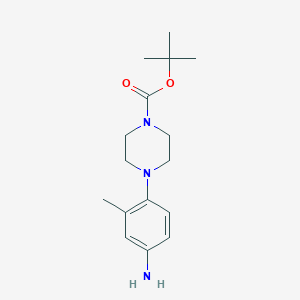

The compound “Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with a benzene ring . It is often used in the organic synthesis of drugs .

Synthesis Analysis

The compound is obtained by a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Scientific Research Applications

Synthesis and Crystal Structure

- A study focused on the synthesis and structural analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound with close relevance to Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. The research detailed the compound's creation through a three-step substitution reaction and its confirmation via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were performed to compare the molecular structure with X-ray diffraction values, revealing insights into the molecular electrostatic potential and physicochemical properties (Huang et al., 2021).

Polymer Science and Material Engineering

- Photopolymerization studies of alkyl and aryl ester derivatives, including the compound of interest, were conducted to explore rapid photopolymerization properties. This research found that some benzoate ester derivatives exhibit significantly faster photopolymerization than MMA, expanding the potential applications in thin film and coating technologies. The physical properties of the polymers were also examined, contributing to the understanding of linear versus crosslinked structures in photocure applications (Avci et al., 1996).

Fluorination Techniques and Reagent Development

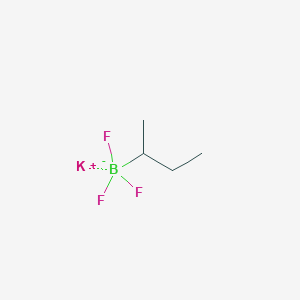

- Research on aminodifluorosulfinium salts, including XtalFluor-E and XtalFluor-M, highlighted their use as crystalline fluorinating agents that offer enhanced stability and ease of handling compared to traditional reagents. These findings are pertinent for the synthesis and fluorination of complex organic molecules, demonstrating the utility of such reagents in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides with high selectivity and reduced side products (L’Heureux et al., 2010).

Advanced Organic Synthesis

- The development of new methodologies for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides was reported. This process, which uses 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, provides a more efficient route for the borylation of aryl bromides, particularly those with sulfonyl groups. The findings have significant implications for the synthesis of boron-containing compounds used in various chemical transformations (Takagi & Yamakawa, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds in organic synthesis .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester is replaced by a transition metal, typically palladium . This allows the compound to form new carbon-carbon bonds with other organic molecules .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound likely participates, affects the synthetic pathways of numerous organic compounds . By enabling the formation of new carbon-carbon bonds, it allows for the construction of complex organic structures from simpler building blocks .

Pharmacokinetics

It’s important to note that boronic esters, in general, are known to be relatively stable and readily prepared , suggesting they may have favorable bioavailability. Their susceptibility to hydrolysis, especially at physiological ph, could impact their stability and hence their pharmacokinetic properties .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of transition metals, particularly palladium, is crucial for the compound’s participation in Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

It is known that boronic acid pinacol ester compounds, which this compound is a part of, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .

Cellular Effects

It is known that boronic acid derivatives have a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .

Molecular Mechanism

Boronic acid derivatives are known to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGWPHDXQZIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630897 | |

| Record name | Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851334-92-4 | |

| Record name | Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)

![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)

![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)